Phenyl pyridin-3-ylcarbamate
Description
Phenyl pyridin-3-ylcarbamate is a carbamate derivative featuring a phenyl group and a pyridin-3-yl (3-pyridyl) moiety linked via a carbamate bridge (-O-C(=O)-NH-). Carbamates are widely studied for their pharmacological and industrial applications, including enzyme inhibition, agrochemical activity, and drug intermediates.
Properties
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
The most widely documented method for synthesizing phenyl pyridin-3-ylcarbamate involves the reaction of 3-aminopyridine with phenyl chloroformate in the presence of pyridine as a base. This approach, described in a PMC study, utilizes acetonitrile as the solvent and pyridine to neutralize hydrogen chloride generated during the reaction. The reaction proceeds under mild conditions, typically at room temperature, and achieves high regioselectivity due to the electron-donating effects of the pyridine ring.
Table 1: Reaction Parameters for Pyridine-Mediated Synthesis
| Component | Quantity | Role |
|---|---|---|
| 3-Aminopyridine | 10 mmol (941 mg) | Nucleophile |
| Phenyl chloroformate | 10 mmol | Electrophile |
| Acetonitrile | 8 mL | Solvent |
| Pyridine | 11 mmol (0.9 mL) | Base |
Procedure
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Dissolution : 3-Aminopyridine is dissolved in a mixture of acetonitrile and pyridine.
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Addition : Phenyl chloroformate is added dropwise to the solution with stirring.
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Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC).
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Workup : The reaction is quenched with water, and the product is extracted using dichloromethane.
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Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding this compound as a white solid.
Alternative Synthetic Approaches
Schotten-Baumann Reaction
The Schotten-Baumann method, a classical approach for carbamate synthesis, involves reacting amines with chloroformates in a biphasic system (e.g., water and dichloromethane) using sodium hydroxide as a base. While this method is effective for simpler carbamates, its application to this compound is less common due to the poor solubility of 3-aminopyridine in aqueous systems.
Solvent and Base Variations
Alternative solvents (e.g., tetrahydrofuran, dimethylformamide) and bases (e.g., triethylamine, sodium bicarbonate) have been explored to improve reaction efficiency. For example, triethylamine in dichloromethane facilitates faster reaction kinetics but may require higher equivalents of base to achieve comparable yields.
Optimization Strategies
Solvent Effects
Solvent polarity significantly impacts reaction rates and product solubility. Polar aprotic solvents like acetonitrile enhance nucleophilicity of 3-aminopyridine, while nonpolar solvents (e.g., toluene) may precipitate the product prematurely.
Table 2: Solvent Performance Comparison
| Solvent | Dielectric Constant | Reaction Rate | Yield Trend |
|---|---|---|---|
| Acetonitrile | 37.5 | High | High |
| Dichloromethane | 8.9 | Moderate | Moderate |
| THF | 7.5 | Low | Low |
Temperature and Stoichiometry
Elevating temperatures (40–60°C) can accelerate reaction completion but risk side reactions such as carbamate decomposition. A molar ratio of 1:1.1 (3-aminopyridine to phenyl chloroformate) balances reagent efficiency and cost.
Characterization Techniques
Spectroscopic Analysis
Chromatographic Methods
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm ensures purity >95%. Retention times typically range from 8–10 minutes under isocratic conditions (60% acetonitrile/40% water).
Scalability and Industrial Production
Scaling this synthesis requires addressing challenges such as heat management and solvent recovery. Continuous flow reactors offer advantages in controlling exothermic reactions and improving throughput. Industrial batches often employ automated systems for reagent addition and inline purification to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Phenyl pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Scientific Research Applications
Synthesis of Phenyl Pyridin-3-ylcarbamate
The synthesis of this compound typically involves a condensation reaction between aminopyridines and phenylchloroformates in the presence of a base such as triethylamine. The use of dichloromethane as a solvent facilitates high yields and purity, making this method effective for both laboratory and industrial applications.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
This compound has been studied for its potential neuroprotective effects . Research indicates that it may enhance the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy pathways. This suggests its utility in treating neurodegenerative diseases where cell survival is critical .
Anticancer Properties
Related compounds have demonstrated anticancer properties, indicating that this compound may also possess similar activities. Studies have focused on its ability to modulate apoptotic pathways, which could be beneficial in cancer therapy .
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .
Industrial Applications
In the pharmaceutical industry, this compound is used as a building block for synthesizing more complex organic molecules. Its versatility makes it valuable in the production of various pharmaceuticals and agrochemicals.
Case Studies
- Neuroprotective Activity : A study demonstrated that derivatives of aromatic carbamates, including this compound, protected human induced pluripotent stem cell-derived neurons from etoposide-induced apoptosis, achieving up to 80% cell viability at low concentrations .
- Anticancer Mechanisms : In another investigation, this compound was shown to interact with specific cellular pathways involved in apoptosis, suggesting its potential as an anticancer agent by modulating cell death mechanisms .
Mechanism of Action
The mechanism of action of phenyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
a) tert-Butyl Pyridin-3-ylcarbamate (CAS 193902-78-2)
- Structure : The tert-butyl group replaces the phenyl group in phenyl pyridin-3-ylcarbamate.
- This substitution may improve metabolic stability in drug design .
- Applications : Used as an intermediate in synthesizing kinase inhibitors or other bioactive molecules.
b) tert-Butyl (6-Chloro-4-Iodopyridin-3-yl)carbamate (CAS 211029-67-3)
- Structure : Contains halogen substituents (Cl, I) on the pyridine ring.
- Properties : Halogens increase molecular weight (e.g., iodine contributes ~127 g/mol) and alter electronic properties, enhancing electrophilicity. This could improve binding to biological targets like enzymes or receptors .
- Applications : Halogenated carbamates are common in medicinal chemistry for tuning pharmacokinetic profiles.
c) 3-Hydroxy-2-Phenylpropyl Carbamate (CAS 201215-90-9)
- Structure : Features a hydroxy-phenylpropyl chain instead of pyridin-3-yl.
- Properties : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. This contrasts with this compound, which has lower polarity due to the aromatic pyridine ring .
- Applications : Hydroxy-substituted carbamates are explored for neuroprotective or anticonvulsant activities.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| This compound* | ~242.25 | Phenyl, pyridin-3-yl | Not reported | Low polarity (aromatic) |
| tert-Butyl pyridin-3-ylcarbamate | 194.23 | tert-Butyl, pyridin-3-yl | Not reported | Moderate (bulky alkyl) |
| 3-Hydroxy-2-phenylpropyl carbamate | 303.79 | Hydroxy, phenylpropyl | Not reported | High (polar hydroxy group) |
| Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | 356.12 | Fluoro, iodo, ethyl | Not reported | Low (halogenated) |
*Estimated based on molecular formula (C12H10N2O2).
Key Observations:
- Substituent Effects: Aromatic vs. Alkyl Groups: Phenyl and pyridinyl groups confer rigidity and planarity, favoring π-π stacking interactions. In contrast, tert-butyl or hydroxypropyl substituents enhance solubility or steric effects .
Pharmacological Potential
While direct data on this compound is lacking, structurally related compounds exhibit diverse bioactivities:
Biological Activity
Phenyl pyridin-3-ylcarbamate (CAS number 17738-06-6) is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly its neuroprotective effects. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a phenyl group linked to a pyridine ring via a carbamate functional group. Its molecular formula is . The structural configuration plays a crucial role in its biological interactions and efficacy.
Research indicates that this compound exhibits neuroprotective properties primarily through the modulation of apoptotic pathways. Key findings include:
- Enhancement of Bcl-2/Bax Ratio : Studies have shown that this compound increases the Bcl-2/Bax ratio, promoting an anti-apoptotic state which is vital for cell survival in neurodegenerative conditions .
- Activation of Autophagy Pathways : It has been observed to activate autophagy pathways, which are essential for cellular homeostasis and protection against stress-induced damage .
Neuroprotection
The neuroprotective effects of this compound have been demonstrated in various experimental models. For instance, it has been shown to improve cell viability under oxidative stress conditions, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-Cancer Potential
In addition to neuroprotection, this compound has been investigated for its anti-cancer properties. Preliminary studies indicate that it may inhibit tumor growth through apoptosis induction in cancer cell lines. For example, flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates in MCF cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences and similarities:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Phenyl pyridin-2-ylcarbamate | Similar structure but with the phenyl group at position 2 | Different regioselectivity affects biological activity |
| **Phenyl carbamate | Contains only a phenyl group attached to a carbamate | Lacks the pyridine ring, impacting solubility |
| N-(pyridin-3-yl)phenylcarbamate | A derivative with nitrogen as part of a larger structure | Potentially different biological activity |
This comparative analysis highlights how the specific arrangement of functional groups in this compound influences its reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Neuroprotective Study : In vitro experiments demonstrated that treatment with this compound resulted in significant protection against neuronal cell death induced by oxidative stress, with cell viability maintained at approximately 80% compared to control groups .
- Cancer Cell Line Analysis : In a study involving MCF7 breast cancer cells, this compound was shown to reduce cell proliferation significantly, with IC50 values indicating effective dose-response relationships .
Q & A
Q. What are the recommended synthetic routes and characterization techniques for Phenyl pyridin-3-ylcarbamate?
Methodological Answer: this compound is typically synthesized via carbamate bond formation between pyridin-3-amine and phenyl chloroformate under basic conditions. A common approach involves:
- Boc Protection : Use tert-butyl pyridin-3-ylcarbamate (a related compound) as an intermediate, synthesized by reacting pyridin-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
- Characterization :
Q. Table 1: Key Physical Properties of tert-Butyl Pyridin-3-ylcarbamate (Analog)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 194.23 g/mol | |
| Melting Point | 116–120°C | |
| CAS Number | 56700-70-0 |
Q. What safety protocols are critical during handling and storage of pyridin-3-ylcarbamate derivatives?
Methodological Answer: Refer to safety data sheets (SDS) for pyridin-3-ylcarbamate analogs (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate):
- Handling :
- Avoid skin/eye contact; use nitrile gloves, lab coat, and safety goggles .
- Work in a fume hood to prevent inhalation of dust/aerosols .
- Spill Management :
- Storage :
- Store in sealed containers under dry, ventilated conditions (20–25°C) away from ignition sources .
Q. Table 2: Recommended Personal Protective Equipment (PPE)
| Hazard Type | PPE Requirement | Source |
|---|---|---|
| Skin Contact | Nitrile gloves, lab coat | |
| Eye Exposure | Safety goggles | |
| Inhalation | NIOSH-certified respirator |
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields for pyridin-3-ylcarbamate synthesis?
Methodological Answer: Use Design of Experiments (DoE) to identify critical variables:
- Factors : Reaction temperature, molar ratio (amine:chloroformate), solvent polarity.
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between factors .
- Case Study : For tert-butyl analogs, optimal yield (85%) was achieved at 25°C with a 1:1.2 amine:chloroformate ratio in THF .
Q. Table 3: Example CCD Parameters for Synthesis Optimization
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 20 | 40 | 25 |
| Molar Ratio | 1:1 | 1:1.5 | 1:1.2 |
| Solvent (THF:Water) | 90:10 | 70:30 | 95:5 |
Q. How to resolve contradictions in reported bioactivity data for pyridin-3-ylcarbamate derivatives?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Systematic approaches include:
Q. What computational strategies predict the interaction of pyridin-3-ylcarbamates with biological targets?
Methodological Answer: Integrate in silico tools to guide experimental validation:
- Molecular Docking : Use AutoDock Vina to model binding to targets like DDR1 kinase (docking score < −7 kcal/mol suggests strong affinity) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of carbamate-enzyme complexes (RMSD < 2 Å indicates stable binding) .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., bioavailability score >0.55 for oral administration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
